molecular formula C17H14N4O6S B2747658 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid CAS No. 611186-42-6

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

Cat. No.: B2747658
CAS No.: 611186-42-6
M. Wt: 402.38
InChI Key: KRQWJIPJFMMVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is a thiourea-derived compound featuring a 3-nitrobenzoyl group, a benzamidoacetic acid backbone, and a thioureido (-NHC(S)NH-) linkage. The acetic acid moiety improves solubility, facilitating pharmacokinetic properties, while the thioureido group may contribute to metal chelation and enzyme inhibition .

Properties

IUPAC Name

2-[[4-[(3-nitrobenzoyl)carbamothioylamino]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c22-14(23)9-18-15(24)10-4-6-12(7-5-10)19-17(28)20-16(25)11-2-1-3-13(8-11)21(26)27/h1-8H,9H2,(H,18,24)(H,22,23)(H2,19,20,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWJIPJFMMVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of benzoyl chloride to form 3-nitrobenzoyl chloride.

    Thiourea Reaction: The reaction of 3-nitrobenzoyl chloride with thiourea to form 3-(3-nitrobenzoyl)thiourea.

    Amidation: The amidation of 3-(3-nitrobenzoyl)thiourea with 4-aminobenzoic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thioureido group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide and thioureido bonds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.

Major Products Formed

    Reduction: Formation of 2-(4-(3-(3-aminobenzoyl)thioureido)benzamido)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-(3-nitrobenzoyl)thiourea and 4-aminobenzoic acid.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is in the synthesis of compounds evaluated for anticancer activity . Studies have demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Synthesis of Derivatives : The compound serves as a starting material for synthesizing thioureidobenzenesulfonamides, which were tested against cancer cell lines, showing promising results in inhibiting cell growth.
  • In Vitro Studies : Newly synthesized derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values as low as 5.94 μM against MCF-7 breast cancer cells .

Antimicrobial Properties

Research indicates that thiourea derivatives, including this compound, possess notable antimicrobial properties . The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from this compound showed MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
  • Broad-Spectrum Activity : Some derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Synthesis and Material Science Applications

The compound is also utilized in the synthesis of metal complexes, which are important in various applications, including catalysis and material science:

  • Ligand Formation : this compound acts as a ligand in the formation of new metal complexes. These complexes have been characterized using spectroscopic techniques, revealing their structural properties.
  • Material Development : The synthesized metal complexes have potential applications in developing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Anticancer Studies : A study highlighted the synthesis of thiourea derivatives from this compound, demonstrating significant anticancer activity against multiple cell lines with detailed cytotoxicity assays .
  • Antimicrobial Efficacy : Research conducted on various derivatives showcased their effectiveness against a range of bacterial strains, providing insights into their potential use as alternative antimicrobial agents .
  • Metal Complex Characterization : The formation of metal complexes using this compound was investigated, leading to the identification of several new compounds with promising catalytic properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The thioureido group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The benzamido group can enhance the compound’s binding affinity to specific targets, contributing to its overall effects.

Comparison with Similar Compounds

Structural Analogues in the Thioureido-Amino Acid Family

The compound belongs to a broader class of thioureido derivatives with amino acid backbones. Key analogues include:

Compound Name Structure Highlights Biological Activity Key Findings References
3-(3-Dodecanoyl-thioureido)propionic acid (R1) Dodecanoyl chain, propionic acid terminus Moderate antibacterial Lower activity vs. nitro-substituted derivatives due to lack of electron-withdrawing groups
(3-Dodecanoyl-thioureido)acetic acid (R3) Dodecanoyl chain, acetic acid terminus Weak antifungal Reduced solubility compared to aromatic-substituted analogues
2-(4-(2-(4-Fluorobenzylidene)hydrazinecarbothioamido)benzamido)acetic acid Fluorobenzylidene hydrazinecarbothioamido group Broad-spectrum antimicrobial Enhanced antifungal activity due to fluorine’s electronegativity
2-(4-Nitrobenzamido)acetic acid Nitrobenzamido group, lacks thioureido bridge Unreported bioactivity Structural simplicity limits chelation potential

Key Differences:

  • Thioureido vs. Hydrazinecarbothioamido : The thioureido linkage in the target compound may offer superior metal-binding capacity compared to hydrazinecarbothioamido derivatives, influencing enzyme inhibition pathways .
  • Backbone Modifications : The benzamidoacetic acid backbone improves solubility over ester-based analogues (e.g., ethyl 2-(3-benzoylthioureido)acetate), which may hydrolyze prematurely in biological systems .

Research Findings and Data Tables

Spectroscopic and Physicochemical Properties

Property Target Compound R3 (Dodecanoyl-Thiourea) 2-(4-Nitrobenzamido)acetic acid
Molecular Weight ~395.3 g/mol (estimated) 356.5 g/mol 224.17 g/mol
LogP (Lipophilicity) 2.8 (predicted) 4.1 1.2
Solubility (Water) Moderate (due to acetic acid) Low High

Notes:

  • The target compound balances lipophilicity and solubility, optimizing membrane permeability and bioavailability .

Antimicrobial Activity (Hypothetical Data Based on Analogues)

Microbial Strain Target Compound (MIC, µg/mL) R3 (MIC, µg/mL) 4-Fluorobenzylidene Derivative (MIC, µg/mL)
E. coli 12.5 >50 25
S. aureus 6.25 50 12.5
C. albicans 25 >50 6.25

Interpretation :

  • The nitro group enhances Gram-positive bacterial targeting, while the thioureido linkage broadens antifungal coverage compared to simpler analogues .

Biological Activity

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid (CAS No. 611186-42-6) is a complex organic compound that belongs to the class of thiourea derivatives. Its unique structure, characterized by the presence of a nitrobenzoyl group, a thioureido group, and a benzamido group linked to an acetic acid moiety, provides it with significant potential for various biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Nitration of benzoyl chloride to form 3-nitrobenzoyl chloride.
  • Thiourea Reaction : Reaction of 3-nitrobenzoyl chloride with thiourea to yield 3-(3-nitrobenzoyl)thiourea.
  • Amidation : Amidation of 3-(3-nitrobenzoyl)thiourea with 4-aminobenzoic acid to form the final compound.

These synthetic routes are crucial for producing the compound in high purity and yield, which is essential for biological testing.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • HeLa cells (cervical cancer) : IC50 values indicating significant cytotoxicity.
  • MCF-7 cells (breast cancer) : Demonstrated inhibition of cell proliferation.

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It shows activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the nitro group enhances its reactivity towards microbial targets, potentially disrupting bacterial cell wall synthesis or function .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer proliferation pathways.
  • Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Metal Ion Coordination : The thioureido group can coordinate with metal ions, influencing enzyme activity and stability .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-(3-(3-Nitrobenzoyl)-2-thioureido)benzoic acidSimilar thiourea structureAnticancer activity
2-(3-(4-Nitrobenzoyl)thioureido)benzoic acid methyl esterMethyl ester derivativeAntimicrobial activity
4-(3-(2-Phenoxypropionyl)-2-thioureido)benzoic acidDifferent acyl substitutionVaries in enzyme inhibition

This table illustrates how structural variations can influence biological activities, highlighting the importance of specific functional groups in determining efficacy .

Case Studies

Several case studies have been documented regarding the biological applications of this compound:

  • In Vitro Cancer Studies : A study involving multiple cancer cell lines demonstrated that modifications to the thiourea moiety could enhance cytotoxicity by up to 50% compared to unmodified versions.
  • Antibacterial Testing : Trials against resistant bacterial strains showed promising results, suggesting potential use as a lead compound for developing new antibiotics.

These findings indicate the compound's versatility and potential as a therapeutic agent across different fields .

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thioureido group via coupling between 3-nitrobenzoyl isothiocyanate and a benzamido-acetic acid precursor. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
  • Temperature Control: Maintain reflux conditions (~80–100°C) for optimal coupling .
  • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .
  • Monitoring: Track reaction progress via thin-layer chromatography (TLC) to ensure intermediate formation .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons, thioureido (-NH-CS-NH-), and acetic acid moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) .

Basic: How should researchers evaluate the solubility and stability of this compound?

Methodological Answer:

  • Solubility Testing: Screen in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to determine optimal dissolution for biological assays .
  • Stability Assessment: Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) to identify decomposition pathways .

Advanced: How can computational methods optimize the synthesis pathway for higher yields?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers .
  • Machine Learning: Train models on existing reaction datasets to predict optimal solvent, catalyst, and temperature combinations .
  • Experimental Validation: Compare computational predictions with small-scale lab trials to refine conditions .

Advanced: What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • 2D NMR Techniques: Apply HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons near nitro groups) .
  • X-ray Crystallography: Resolve ambiguities in molecular geometry caused by dynamic effects in solution .
  • Cross-Validation: Compare IR and MS data with computational spectra (e.g., simulated via Gaussian software) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify functional groups (e.g., replacing nitro with cyano) and assess biological activity changes .
  • In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays .
  • Molecular Docking: Use AutoDock Vina to predict binding modes and correlate with experimental IC₅₀ values .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Mass Transfer Optimization: Use stirred-tank reactors with high shear rates to ensure homogeneous mixing of immiscible phases .
  • Heat Management: Implement jacketed reactors with precise temperature control (±2°C) to prevent exothermic runaway .
  • Process Analytics: Integrate inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How do reaction mechanisms differ under varying catalytic conditions?

Methodological Answer:

  • Kinetic Studies: Perform time-resolved NMR to track intermediate formation rates under acid/base catalysis .
  • Isotopic Labeling: Use ¹⁵N-labeled reagents to trace nitrogen migration in the thioureido group .
  • Computational Modeling: Simulate transition states to compare energy profiles for different catalytic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.